(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine
Description
Note: A critical discrepancy exists between the compound name in the query and the evidence provided.
The (R)-enantiomer of this ligand, marketed as (R)-C3-TUNEPHOS, is a sterically demanding, chiral bisphosphine used in asymmetric catalysis. Its structure features a dibenzo[1,5]dioxonine backbone with two diphenylphosphine groups at the 1,13-positions, creating a rigid, helical chiral environment . Key properties include:
- Molecular formula: C₃₉H₃₂O₂P₂
- Molecular weight: 594.62 g/mol
- Handling: Air-sensitive, requiring storage under inert atmospheres .
It is patented (US 6,521,769) and sold as part of the Chiral Quest Catalyst and Ligand Toolbox Kit for research applications .
Properties
Molecular Formula |
C39H56O2P2 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
dicyclohexyl-(17-dicyclohexylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)phosphane |
InChI |
InChI=1S/C39H56O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h13-14,24-27,30-33H,1-12,15-23,28-29H2 |
InChI Key |
VLHNMQQAWCZENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6CCCCC6)C7CCCCC7)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of dicyclohexylphosphine with a suitable dibenzo-dioxonine precursor. The reaction is carried out under inert conditions, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification is typically achieved through crystallization or distillation, depending on the specific properties of the compound .
Chemical Reactions Analysis
Types of Reactions
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It forms stable complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and metal salts such as palladium chloride for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include metal-phosphine complexes, which are valuable in various catalytic processes. For example, palladium complexes of this ligand are used in cross-coupling reactions .
Scientific Research Applications
®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity. The phosphine groups donate electron density to the metal, facilitating various catalytic processes. The specific pathways involved depend on the metal and the reaction being catalyzed .
Comparison with Similar Compounds
Comparison with Similar Compounds
The ligand is compared to structurally and functionally analogous bisphosphines, emphasizing steric, electronic, and catalytic differences.
Table 1: Key Comparative Data
Steric and Electronic Properties
- (R)-C3-TUNEPHOS vs. BINAP Derivatives: The dibenzo[1,5]dioxonine backbone of (R)-C3-TUNEPHOS imposes a smaller bite angle (~102°) compared to the binaphthyl backbone of XylBINAP (~120°), altering metal coordination geometry . Electronically, diphenylphosphino groups in (R)-C3-TUNEPHOS are less electron-donating than the xylyl-substituted XylBINAP, impacting catalyst turnover in hydrogenation reactions .
- (R)-C3-TUNEPHOS vs. SIPHOX: Bn-SIPHOX integrates an oxazoline moiety, enhancing π-accepting ability, whereas (R)-C3-TUNEPHOS relies solely on phosphine donors. This difference makes SIPHOX more effective in stabilizing electron-deficient metal centers .
Catalytic Performance
- Hydroformylation : (R)-C3-TUNEPHOS demonstrates superior regioselectivity in Ru-catalyzed hydroformylation compared to XylBINAP, attributed to its constrained backbone .
- Asymmetric Hydrogenation : The (S)-enantiomer of C3-TUNEPHOS achieves >90% enantiomeric excess (e.e.) in ketone hydrogenation, outperforming BINAP derivatives in specific substrates .
- Air Sensitivity : Unlike SIPHOX, which is stable under ambient conditions, (R)-C3-TUNEPHOS requires rigorous inert handling, limiting its industrial scalability .
Patent and Commercial Status
Biological Activity
(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine, commonly referred to as (R)-C3-TUNEPHOS, is a chiral phosphine ligand that has garnered attention in the field of asymmetric catalysis. This article delves into its biological activity, particularly focusing on its applications in catalysis and potential therapeutic implications.
Chemical Structure and Properties
- Chemical Formula : C₃₉H₃₂O₂P₂
- Molecular Weight : 594.6 g/mol
- CAS Number : 301847-89-2
- SMILES Notation : C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1
The compound features a complex structure that includes multiple aromatic rings and phosphorus atoms, contributing to its unique catalytic properties.
Catalytic Applications
(R)-C3-TUNEPHOS is primarily recognized for its role as a ligand in transition metal-catalyzed reactions. Its biological activity can be indirectly assessed through its effectiveness in facilitating various chemical transformations that may have biological implications:
- Asymmetric Hydrogenation : The ligand is utilized in the asymmetric hydrogenation of β-ketoesters and cyclic β-amino acids, leading to chiral products that are essential in pharmaceutical applications .
- Hydroformylation : It also plays a crucial role in the hydroformylation of cyclopropenes, which can be further transformed into biologically active compounds .
Case Study: Asymmetric Synthesis
A notable study demonstrated the use of (R)-C3-TUNEPHOS in the asymmetric synthesis of chiral amines. The research highlighted that the ligand facilitated high enantioselectivity and yield in reactions involving palladium catalysts. This is significant as chiral amines are vital intermediates in drug development .
| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Pd/C with (R)-C3-TUNEPHOS | 92 | 98 |
| Hydroformylation | Rh with (R)-C3-TUNEPHOS | 85 | 95 |
Safety and Handling
The compound is classified with several hazard statements, indicating risks such as harmful if swallowed or inhaled, skin irritation, and eye irritation. Proper laboratory safety protocols should be followed when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
